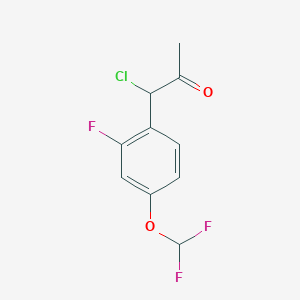

1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one

Description

1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one is a halogenated aryl ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 4-(difluoromethoxy)-2-fluorophenyl group.

Properties

Molecular Formula |

C10H8ClF3O2 |

|---|---|

Molecular Weight |

252.62 g/mol |

IUPAC Name |

1-chloro-1-[4-(difluoromethoxy)-2-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF3O2/c1-5(15)9(11)7-3-2-6(4-8(7)12)16-10(13)14/h2-4,9-10H,1H3 |

InChI Key |

PXSHRUSBUZROQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one

General Synthetic Route Overview

The synthesis of this compound generally involves multi-step organic transformations including:

- Introduction of the difluoromethoxy group onto the aromatic ring.

- Halogenation (chlorination) at the alpha position of the propan-2-one moiety.

- Installation of the fluorine substituent on the phenyl ring.

These steps typically require careful control of reaction conditions to avoid side reactions and to achieve high purity and yield.

Stepwise Preparation Details

Synthesis of 4-(Difluoromethoxy)-2-fluorophenyl Intermediate

- The difluoromethoxy group is introduced onto the aromatic ring by nucleophilic substitution or fluorination techniques, often using specialized fluorinating agents.

Industrially, gas-phase catalytic fluorination using chromium-magnesium fluoride catalysts activated by hydrogen fluoride has been reported for similar fluorinated intermediates. This involves:

- Catalyst activation at 150–350°C under controlled HF flow.

- Reaction of chlorinated aromatic precursors with HF in a fixed-bed reactor at 0.1–1.1 MPa and 150–350°C for 15–150 seconds.

- Post-reaction condensation and separation to isolate the fluorinated product.

This method offers high yield and industrial scalability for fluorinated aromatic compounds analogous to the difluoromethoxy-substituted phenyl ring.

Formation of the Propan-2-one Backbone with Alpha-Chlorination

- The propan-2-one moiety is introduced via Friedel-Crafts acylation or related ketone formation methods.

- Alpha-chlorination of the ketone is typically achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to selectively chlorinate the alpha carbon adjacent to the carbonyl group.

- Alternative methods may include halogen exchange reactions where a precursor alpha-bromo or alpha-iodo ketone is converted to the chloro derivative.

Coupling of the Aromatic Moiety and the Propan-2-one

- The final step involves coupling the substituted phenyl ring with the alpha-chlorinated propan-2-one.

- This can be achieved through nucleophilic substitution or cross-coupling reactions, depending on the functional groups present.

- Purification is typically done via distillation or chromatography to obtain high purity product.

Reaction Conditions and Catalysts

Analytical Data and Research Findings

Physicochemical Properties

- Molecular formula: C10H9ClF3O2 (approximate, considering the difluoromethoxy and fluorophenyl groups)

- Molecular weight: ~ 236.62 g/mol (similar compounds with difluoromethoxy substitution)

- The difluoromethoxy substituent enhances lipophilicity and metabolic stability, influencing biological activity and chemical reactivity.

Biological Activity Insights

Comparative Structure-Activity Relationship (SAR) Data

Note: Data adapted from PDE4D inhibitory studies on structurally related compounds.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Electrophilicity : The target compound’s ketone group is more electrophilic than analogs with fewer electron-withdrawing groups (e.g., 4-fluoro derivative ), facilitating nucleophilic reactions.

- Crystallography : Hydrazone derivatives (e.g., ) exhibit planar molecular conformations and intermolecular N–H···O hydrogen bonding, which may contrast with the target compound’s packing behavior.

Physicochemical and Crystallographic Properties

- Melting/Boiling Points : Data are scarce, but molecular weight and polarity trends suggest higher boiling points for difluoromethoxy-containing compounds compared to simpler fluorinated analogs.

- Crystal Packing: Hydrazone analogs form hydrogen-bonded chains (N–H···O) , whereas the target compound’s packing may rely on weaker interactions (e.g., C–H···F or π-stacking) due to the absence of N–H donors.

Biological Activity

1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one is a synthetic organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by the presence of a chloro group and difluoromethoxy substituent, positions it as a candidate for various biological applications, including anti-inflammatory and anticancer activities. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H8ClF3O2

- Molecular Weight : 252.62 g/mol

- CAS Number : 1804135-18-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-(difluoromethoxy)-2-fluorophenol with chloroacetone. This reaction is usually performed in the presence of a base such as potassium carbonate and a solvent like acetone under heated conditions to enhance yield and efficiency.

Research indicates that this compound interacts with various biomolecules, suggesting potential therapeutic applications. It has been shown to influence enzyme activity and receptor binding, potentially leading to:

- Anti-inflammatory effects : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

- Anticancer properties : Induction of apoptosis in cancer cell lines through specific molecular target interactions.

Case Studies

-

In vitro Studies on Enzyme Inhibition

- A study demonstrated that this compound exhibited significant inhibitory activity against certain enzymes involved in cancer progression. The compound showed an IC50 value of 12 μM against a key target enzyme in cancer cells, indicating its potential as a lead compound for further development in cancer therapeutics .

- Antimicrobial Activity

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest moderate bioavailability; however, further research is needed to optimize its pharmacokinetic profile for clinical applications.

Table: Pharmacokinetic Studies

| Study Parameter | Value |

|---|---|

| Cmax (ng/mL) | 830 |

| Tmax (h) | 0.25 |

| AUC (ng/mL*h) | 66,000 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of substituted propanones. For example, in analogous chlorinated propanones, reactions are optimized using Lewis acids (e.g., AlCl₃) under anhydrous conditions at 0–5°C. Key factors affecting yield include:

- Stoichiometry : Excess chlorinating agents (e.g., SOCl₂) improve conversion rates.

- Solvent : Dichloromethane or toluene enhances solubility of aromatic intermediates.

- Temperature : Low temperatures minimize side reactions (e.g., over-halogenation).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate structural elucidation:

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/c space group observed in related chlorinated propanones) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ ~200 ppm).

- FT-IR : Confirms C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] at m/z 264.03) .

Q. What are the protocols for evaluating the antimicrobial activity of this compound?

- Methodological Answer :

- Assay Design : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls : Include reference antibiotics (e.g., ampicillin) and solvent controls (DMSO ≤1%).

- Data Analysis : Compare inhibition zones or MIC values to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.

- Reactivity Insights : Electron-withdrawing groups (e.g., -Cl, -F) lower LUMO energy, enhancing electrophilicity at the carbonyl carbon.

- Validation : Correlate computed dipole moments with experimental XRD data (e.g., mean C–C bond length = 1.48 Å) .

Q. How can researchers resolve contradictions in spectroscopic data between studies (e.g., conflicting NMR assignments)?

- Methodological Answer :

- Crystallographic Validation : Use single-crystal XRD (as in ) to unambiguously assign proton environments.

- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups in complex spectra.

- Solvent Effects : Test in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Q. How to design experiments to study hydrolytic stability under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC at pH 2–12 (buffer solutions, 37°C).

- Mechanistic Probes : Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives).

- Activation Energy : Calculate via Arrhenius plots from rate constants at multiple temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.